molecular formula C14H10OS B1278281 4-[Benzo(b)thiophen-2-yl]phenol CAS No. 65540-08-1

4-[Benzo(b)thiophen-2-yl]phenol

Cat. No.: B1278281
CAS No.: 65540-08-1
M. Wt: 226.3 g/mol
InChI Key: BTHAMNJTBJFIQX-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]phenol is a heterocyclic compound that contains both a benzothiophene and a phenol moiety. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]phenol typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the use of a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzothiophene or phenol rings .

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

Uniqueness

4-[Benzo(b)thiophen-2-yl]phenol is unique due to its combination of a benzothiophene and a phenol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other benzothiophene derivatives .

Biological Activity

4-[Benzo(b)thiophen-2-yl]phenol, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition of these pathogens.

Microorganism MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli125
Pseudomonas aeruginosa200

These results suggest that the compound can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals and inhibit lipid peroxidation. The compound demonstrates significant antioxidant activity, which may help in protecting cells from oxidative stress-related damage.

3. Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits vital metabolic pathways.
  • Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Anticancer Mechanism : The compound induces apoptosis by activating caspase pathways and regulating pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Breast Cancer Model : In a study involving tamoxifen-resistant breast cancer xenografts, treatment with this compound resulted in significant tumor regression without causing uterine weight gain, a common side effect associated with estrogenic therapies .
  • In Vivo Antimicrobial Efficacy : In an animal model, the compound demonstrated effective reduction in bacterial load in infected tissues when administered at specific dosages .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAMNJTBJFIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436914
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-08-1
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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